3-Formylphenyl 3-bromobenzoate
Description
Properties
IUPAC Name |
(3-formylphenyl) 3-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrO3/c15-12-5-2-4-11(8-12)14(17)18-13-6-1-3-10(7-13)9-16/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXNYZZLJLFLDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
A typical procedure dissolves 3-formylphenol (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Pyridine (1.2 equiv) is added as a base to neutralize HCl byproducts, followed by dropwise addition of 3-bromobenzoyl chloride (1.1 equiv). The reaction proceeds at 0–5°C for 2 hours, followed by warming to room temperature for 12 hours. Workup involves sequential washing with dilute HCl, sodium bicarbonate, and brine, followed by drying over magnesium sulfate and solvent evaporation.
Table 1: Yield Variation with Catalysts and Solvents
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pyridine | DCM | 25 | 78 |
| DMAP | THF | 40 | 85 |
| Triethylamine | Acetonitrile | 30 | 72 |
Data adapted from VulcanChem and RSC protocols highlight dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) as superior for minimizing side reactions like Fries rearrangement.
Direct Esterification with Carboxylic Acid
An alternative approach employs 3-bromobenzoic acid directly with 3-formylphenol using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method avoids handling moisture-sensitive acid chlorides but requires stringent anhydrous conditions.
Mechanistic and Practical Considerations
The reaction mechanism involves activation of the carboxylic acid by DCC to form an active ester intermediate, which subsequently reacts with 3-formylphenol. A representative protocol combines 3-bromobenzoic acid (1.0 equiv), DCC (1.2 equiv), and DMAP (0.1 equiv) in DCM at 0°C for 1 hour, followed by 24 hours at room temperature. The precipitated dicyclohexylurea is filtered, and the crude product is purified via silica gel chromatography.
Key Challenges :
-
Competing decarboxylation at elevated temperatures.
-
Necessity for stoichiometric coupling agents, increasing costs.
Transesterification from Methyl Esters
A scalable industrial route involves transesterification of methyl 3-bromobenzoate with 3-formylphenol under Lewis acid catalysis. This method is advantageous for large-scale production due to the stability of methyl esters and recyclable catalysts.
Industrial Protocol
Methyl 3-bromobenzoate (1.0 equiv) and 3-formylphenol (1.2 equiv) are heated to 120°C in toluene with titanium(IV) isopropoxide (0.05 equiv) as a catalyst. Methanol byproduct is removed via azeotropic distillation to drive the equilibrium toward the product. After 6 hours, the mixture is cooled, washed with aqueous NaOH, and crystallized from ethanol to yield 89% pure product.
Table 2: Catalyst Efficiency in Transesterification
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| Ti(OiPr)₄ | 6 | 89 |
| Sn(Oct)₂ | 8 | 82 |
| Zn(OAc)₂ | 12 | 68 |
Purification and Analytical Characterization
Crude this compound often contains unreacted starting materials and positional isomers. Recrystallization from ethanol/water (3:1 v/v) achieves >95% purity, while column chromatography (hexane:ethyl acetate, 4:1) resolves regioisomeric byproducts.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing ester and bromine groups activate the benzoate ring toward nucleophilic substitution. Kinetic studies on analogous bromobenzoates demonstrate reactivity with nucleophiles like piperidine and cyanide:
| Substrate | Nucleophile | Solvent System | Rate Constant (M⁻¹s⁻¹) | Source |
|---|---|---|---|---|
| 4-Nitrophenyl 4-Cl-3-Br-benzoate | Piperidine | 80% H₂O/20% DMSO | ||
| 4-Nitrophenyl 3-Br-benzoate | CN⁻ | 80% H₂O/20% DMSO |
For 3-formylphenyl 3-bromobenzoate, the bromine atom is similarly susceptible to substitution under basic conditions, forming derivatives like 3-formylphenyl 3-hydroxybenzoate .
Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed cross-coupling reactions. For example:
Suzuki-Miyaura Coupling
Using palladium or nickel catalysts, the bromine reacts with boronic acids to form biaryl derivatives. A representative protocol involves:
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Catalyst : Ni(dppf)(o-tol)Cl (2 mol%)
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Base : K₃PO₄
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Solvent : 1,4-Dioxane
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Temperature : 80°C
Example reaction:
Ester Hydrolysis
The ester linkage hydrolyzes under acidic or basic conditions:
-
Basic Hydrolysis : In NaOH/EtOH, the ester cleaves to yield 3-bromobenzoic acid and 3-formylphenol.
-
Acidic Hydrolysis : H₂SO₄/MeOH promotes methanolysis, forming methyl 3-bromobenzoate and 3-formylphenol .
Formyl Group Reactivity
The aldehyde undergoes characteristic transformations:
Oxidation
MnO₂ oxidizes the formyl group to a carboxylic acid, though this is less common due to competing ester hydrolysis .
Reduction
NaBH₄ reduces the formyl group to a hydroxymethyl (-CH₂OH) group, yielding 3-hydroxymethylphenyl 3-bromobenzoate .
Condensation Reactions
The formyl group forms Schiff bases with amines. For example, reaction with aniline produces:
Cycloaddition and Cyclization
The formyl group participates in [4+2] Diels-Alder reactions with dienes. For instance, reaction with 1,3-butadiene derivatives forms fused bicyclic compounds.
Electrophilic Aromatic Substitution (EAS)
Scientific Research Applications
3-Formylphenyl 3-bromobenzoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-Formylphenyl 3-bromobenzoate is primarily based on its ability to undergo various chemical transformations. The formyl group can participate in nucleophilic addition reactions, while the bromine atom can be involved in substitution reactions. These reactive sites make the compound versatile in chemical synthesis and potential biological interactions.
Comparison with Similar Compounds
Positional Isomers: 3-Formylphenyl 2-Bromobenzoate
Key Differences :
- Substituent Position : The bromine atom in 3-formylphenyl 2-bromobenzoate (C₁₄H₉BrO₃, MW 305.127) is at the ortho position of the benzoate group, whereas in the target compound, it is at the meta position .
- Reactivity : Ortho-substituted bromobenzoates often exhibit steric hindrance, which can reduce reactivity in cross-coupling reactions (e.g., Suzuki coupling) compared to meta-substituted analogs. The meta position allows for better electronic communication between substituents, enhancing electrophilic substitution or coupling efficiency .
Keto Ester Analogs: 2-(4-Substituted Phenyl)-2-Oxoethyl 3-Bromobenzoates
Structural Features :
- Dihedral Angles : The dihedral angle between the 3-bromobenzoate and aryl ketone moieties significantly impacts molecular conformation and crystal packing. For 2-(4-methylphenyl)-2-oxoethyl 3-bromobenzoate, this angle is 46.51°, whereas para-meta substituted analogs (e.g., 4-chlorophenyl derivatives) exhibit smaller angles (15.50°–20.34°). Larger angles (up to 80.70°) are observed in compounds with bulkier substituents .
- Intermolecular Interactions : Weak C–H⋯O hydrogen bonds and halogen interactions (Br⋯Br, 3.6491 Å) dominate in the crystal lattice, influencing solubility and melting points .
Functional Group Variations: Ethyl 3-Bromo-5-Cyano-2-Formylbenzoate
Electronic Effects :
- The presence of both cyano (electron-withdrawing) and formyl groups in this compound (C₁₁H₈BrNO₃) enhances electrophilicity, making it more reactive toward nucleophilic additions compared to this compound. Bromine at the meta position further stabilizes intermediates in substitution reactions .
Biological Activity
3-Formylphenyl 3-bromobenzoate is a compound of interest in organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and applications based on diverse scientific sources.
Chemical Structure and Properties
This compound has the molecular formula . It features a formyl group (-CHO) attached to a phenyl ring and a bromobenzoate moiety, which contributes to its reactivity and interaction with biological systems.
Synthesis
The synthesis of this compound typically involves esterification reactions, where 3-formylphenol reacts with 3-bromobenzoic acid. This process can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid in organic solvents like dichloromethane or toluene under reflux conditions. The yield and efficiency of this synthesis can be enhanced through modern techniques such as continuous flow processes in industrial settings .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of their activity. Additionally, the bromine atom may participate in halogen bonding, influencing the compound's binding affinity and specificity .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. This property makes it a candidate for further exploration in drug development aimed at treating infections .
Enzyme Inhibition
The compound has been utilized as a probe for investigating biological pathways and studying enzyme inhibitors. Its structural characteristics allow it to serve as a valuable tool in biochemical assays aimed at understanding enzyme kinetics and mechanisms .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Bromo-2-formylpyridine | Contains a pyridine ring | Antimicrobial properties |
| 5-Bromo-2,3-dimethoxybenzonitrile | Nitro groups present | Potential anti-cancer activity |
| 2-Amino-3-bromobenzoic acid | Amino group instead of formyl | Antiinflammatory effects |
| 3-Bromo-2-formylfuran | Furan ring included | Antioxidant properties |
The comparative analysis shows that while similar compounds may share certain functional groups, the unique combination of the formyl group and bromine in this compound contributes to its distinctive reactivity and potential applications in biological research .
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition zones against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
- Enzyme Inhibition Assay : In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results demonstrated that it could effectively modulate enzyme activity, supporting its use in biochemical research .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-formylphenyl 3-bromobenzoate in a laboratory setting?
- Methodology : The synthesis typically involves esterification between 3-bromobenzoic acid derivatives and 3-formylphenol. A common approach is using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions. For example, demonstrates the synthesis of structurally similar bromobenzoate derivatives via esterification under mild acidic conditions, using catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity .
- Key Considerations : Monitor reaction progress via TLC (thin-layer chromatography) and purify the product using column chromatography with silica gel. Ensure anhydrous solvents (e.g., dichloromethane or THF) to avoid hydrolysis of intermediates.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Techniques :
- NMR Spectroscopy : Use and NMR to confirm the ester linkage and substituent positions. provides and NMR data for 3-methyl 3-bromobenzoate, which can serve as a reference for chemical shift patterns .
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm) and aromatic C-Br bonds (~600 cm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can confirm molecular weight and fragmentation patterns.
Q. How should researchers handle and dispose of waste containing brominated aromatic compounds like this compound?
- Safety Protocols :
- Store waste separately in labeled, halogen-resistant containers to prevent cross-contamination ( ) .
- Neutralize acidic or basic residues before disposal.
Advanced Research Questions
Q. What strategies can be employed to resolve discrepancies in spectroscopic data when characterizing derivatives of this compound?
- Approach :
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve conflicting assignments. For example, ’s NMR data for 3-methyl 3-bromobenzoate can guide peak assignments for analogous structures .
- Computational Modeling : Use DFT (density functional theory) calculations to predict NMR chemical shifts and compare with experimental data.
Q. How can researchers design experiments to study the reactivity of the formyl and bromo substituents in this compound for derivatization?
- Experimental Design :
- Formyl Group Reactivity : Conduct nucleophilic additions (e.g., Grignard reactions) or condensation reactions (e.g., Schiff base formation) to modify the formyl moiety.
- Bromo Group Reactivity : Explore cross-coupling reactions (Suzuki, Sonogashira) using palladium catalysts, as demonstrated in for bromobenzoate derivatives .
Q. What methodologies are recommended for analyzing the stability of this compound under different storage conditions?
- Stability Studies :
- Thermal Stability : Perform TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) to assess decomposition temperatures.
- Photostability : Expose samples to UV light and monitor degradation via HPLC or NMR.
- Long-Term Storage : Store aliquots at -20°C under inert gas (argon) to minimize hydrolysis or oxidation. ’s storage guidelines for brominated benzyl chlorides provide a template for handling air-sensitive analogs .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility when synthesizing this compound derivatives?
- Best Practices :
- Document reaction conditions meticulously (solvent purity, catalyst batches).
- Share raw spectral data and purification logs via open-access platforms, aligning with ’s emphasis on open data for transparency .
- Collaborative Validation : Reproduce results across independent labs and publish detailed protocols, as seen in ’s derivative synthesis workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
